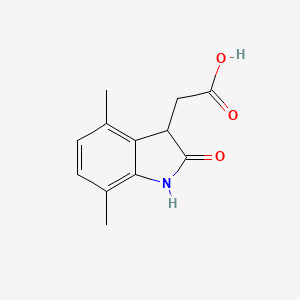
5-Bromo-2-(difluoromethoxy)-4-methylpyridine
Overview
Description
5-Bromo-2-(difluoromethoxy)-4-methylpyridine (5-Br-2-DFMMP) is a chemical compound that has recently emerged as a useful tool in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is often used as a precursor for a variety of organic compounds. 5-Br-2-DFMMP has been found to be an effective reagent for the synthesis of a number of organic compounds, as well as a useful tool in a variety of biological and biochemical studies.
Scientific Research Applications
Synthesis and Characterization
- Novel Pyridine Derivatives Synthesis : The study by Ahmad et al. (2017) focuses on synthesizing novel pyridine derivatives, including compounds related to 5-Bromo-2-(difluoromethoxy)-4-methylpyridine, using Suzuki cross-coupling reactions. These derivatives were analyzed using Density Functional Theory (DFT), exploring their potential as chiral dopants for liquid crystals and examining their biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Biological Research
Stem Cell Differentiation : Schneider and d’Adda di Fagagna (2012) investigated the impact of Bromodeoxyuridine, a compound related to 5-Bromo-2-(difluoromethoxy)-4-methylpyridine, on neural stem cells (NSC). Exposure to Bromodeoxyuridine led to the loss of stem cell markers and glial differentiation in NSCs, accompanied by reduced DNA methylation (Schneider & d’Adda di Fagagna, 2012).
Cell Turnover Kinetics : Bonhoeffer et al. (2000) used 5-Bromo-2′-deoxyuridine to measure cell turnover in vivo. They developed mathematical models to analyze BrdU-labeling experiments, providing insights into cell proliferation and loss rates, which could be relevant for compounds like 5-Bromo-2-(difluoromethoxy)-4-methylpyridine (Bonhoeffer et al., 2000).
Chemical and Physical Properties
Structural Analysis : Wang et al. (2008) synthesized a Schiff base compound closely related to 5-Bromo-2-(difluoromethoxy)-4-methylpyridine, characterized by X-ray diffraction, elemental analysis, and IR spectra. The study provides insights into the molecular structure and potential antibacterial activities of such compounds (Wang et al., 2008).
Fluorescence Spectra Study : Yin et al. (2011) worked on synthesizing and characterizing derivatives of 5-Bromor-4-thio-2′-Deoxyuridine, a relative of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine. They focused on its fluorescence properties, which could be relevant for the study of similar compounds (Yin et al., 2011).
properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-6(12-7(9)10)11-3-5(4)8/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSJOPXOJJNAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(difluoromethoxy)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride](/img/structure/B1439524.png)
![Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1439525.png)
![{5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine](/img/structure/B1439526.png)
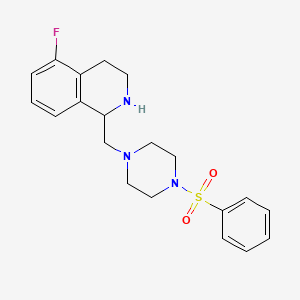
![4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439532.png)


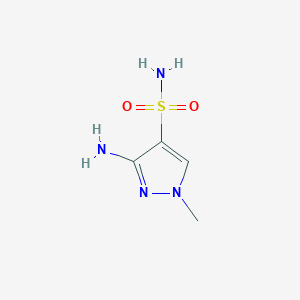
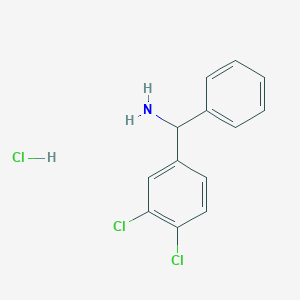

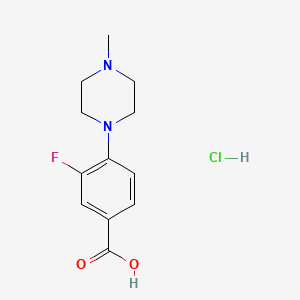

![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B1439545.png)
